

HSD17B13 Protein Structure and Inhibitor Binding Sites: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) protein, focusing on its structure, enzymatic function, and the binding sites of its inhibitors. HSD17B13 has emerged as a significant therapeutic target, particularly for chronic liver diseases, due to compelling human genetic evidence linking loss-of-function variants to a reduced risk of disease progression.

Introduction to HSD17B13

Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.^[1] It is a 300-amino acid protein primarily and highly expressed in the liver, specifically within hepatocytes.^{[2][3]} A key characteristic of HSD17B13 is its localization to the surface of lipid droplets (LDs), where it is thought to play a pivotal role in hepatic lipid metabolism.^{[4][5][6][7]}

The protein's role in liver disease is of considerable interest. Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).^{[4][6][8]} Conversely, genetic variants of HSD17B13 that lead to a loss of enzymatic function, such as the well-studied rs72613567 splice variant, are associated with a reduced risk of progressing from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and even hepatocellular carcinoma.^{[1][5][9]} This protective effect conferred by loss-of-function mutations strongly supports the development of HSD17B13 inhibitors as a therapeutic strategy for chronic liver diseases.^{[9][10][11]}

HSD17B13 exhibits enzymatic activity towards a range of substrates in vitro, including steroids like 17 β -estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinoids.[1][2][12] It has been identified as a retinol dehydrogenase (RDH), and this activity is dependent on its localization to lipid droplets.[13]

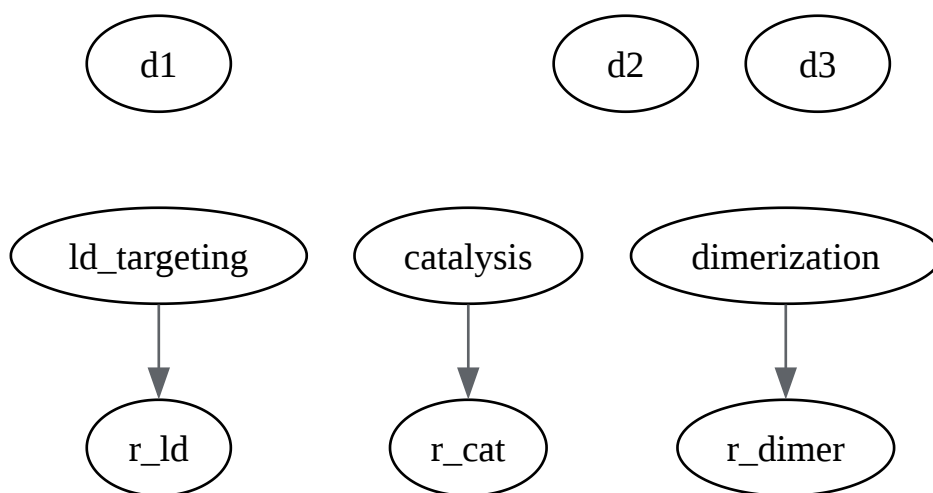
HSD17B13 Protein Structure

The crystal structure of full-length HSD17B13 has been resolved, revealing critical insights into its function and localization.[14][15][16] The protein exists as a homodimer, a formation essential for its catalytic activity.[2][16] The structure of each monomer can be broadly divided into a catalytic core domain and a membrane-anchoring domain.[16]

Key Structural Domains and Residues:

- **Lipid Droplet Targeting:** The N-terminus is crucial for anchoring the protein to the lipid droplet surface. This is mediated by:
 - A hydrophobic domain (residues 4-16).[2]
 - A PAT-like domain (residues 22-28).[2][13]
 - A putative α -helix/ β -sheet/ α -helix domain (residues 69-106).[2][13]
- **Catalytic Core:** This region (residues 29-259) contains the characteristic features of the SDR superfamily.[16]
 - **NAD⁺/NADH Cofactor Binding Site:** HSD17B13 contains a conserved NAD/NADH binding motif (TGxxxGxR).[1] The NAD⁺ cofactor is essential for crystallization and enzymatic activity.[16]
 - **Catalytic Tetrad:** The active site features a catalytic tetrad of amino acids: Asn-144, Ser-172, Tyr-185, and Lys-189.[1][2][11][17] These residues are essential for the protein's enzymatic function.
 - **Substrate-Binding Sites:** Several residues have been identified as critical for substrate binding, including Lys-153, Leu-156, Leu-199, Glu-202, and Lys-208.[1][2][17]

- Dimerization Interface: The formation of homodimers is extensive and crucial for creating a functional catalytic center.[16] Putative homodimer interaction sites involving Arg-97 and Tyr-101 have been shown to be important for enzyme activity.[1][2]



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Caption: Key functional domains and critical residues of the HSD17B13 protein.

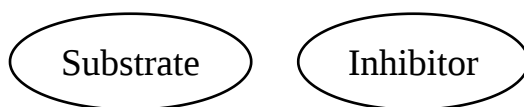
Inhibitor Binding and Mechanism

The development of small molecule inhibitors targeting HSD17B13 is an active area of research. Crystal structures of HSD17B13 in complex with inhibitors have revealed that these molecules bind within the catalytic active site.[14][15][16][18]

Two distinct series of inhibitors have been structurally characterized, showing that while they interact similarly with active site residues and the NAD⁺ cofactor, they can occupy different paths leading into the active site.[14][15][19] This provides multiple avenues for structure-based drug design.[14][15]

A notable example is the potent and selective inhibitor BI-3231. Computational modeling and experimental data suggest that the binding and inhibitory activity of BI-3231 are strongly dependent on the presence of the NAD⁺ cofactor.[20][21] It is postulated that the positively charged NAD⁺ in the binding pocket increases the binding affinity of the adjacent, negatively charged phenolic inhibitor.[20] Docking studies indicate that BI-3231 occupies a position similar

to other inhibitors, with its di-fluorophenol group making key interactions with active site residues and the bound NAD+.[18]



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Caption: Logical diagram of HSD17B13 inhibition.

Quantitative Data

The following tables summarize key residues and reported potency values for select HSD17B13 inhibitors.

Table 1: Key Structural and Functional Residues of Human HSD17B13

Feature	Residues	Function
Catalytic Tetrad	Asn-144, Ser-172, Tyr-185, Lys-189	Essential for enzymatic catalysis[1][2][11]
Substrate Binding	Lys-153, Leu-156, Leu-199, Glu-202, Lys-208	Interaction with substrates[1][2]
Dimerization	Arg-97, Tyr-101	Homodimer formation and activity[1][2]
LD Targeting	4-16, 22-28, 69-106	Anchoring to lipid droplet surface[2][13]

Table 2: Potency of Selected HSD17B13 Inhibitors

Compound/Series	Target	IC50	Assay Type
BI-3231	Human HSD17B13	1 nM	Enzymatic[22]
Mouse HSD17B13	13 nM	Enzymatic[22]	
EP-036332	Human HSD17B13	14 nM	In vitro[23]
Mouse HSD17B13	2.5 nM	In vitro[23]	
EP-040081	Human HSD17B13	79 nM	In vitro[23]
Mouse HSD17B13	74 nM	In vitro[23]	
Alkynyl phenol 1	Human HSD17B13	1.4 μ M	Enzymatic (Estradiol substrate)[20]
Human HSD17B13	2.4 μ M	Enzymatic (Retinol substrate)[20]	

Experimental Protocols

This section outlines common methodologies for studying HSD17B13.

A reliable supply of pure, active protein is essential for structural and functional studies.

- Expression System:
 - Recombinant human HSD17B13 can be expressed in Escherichia coli (e.g., BL21(DE3) cells) or in insect cells (e.g., Sf9) using a baculoviral expression system.[24][25] HEK293 cells are also used for expression.[26]
 - The construct typically includes an affinity tag (e.g., N- or C-terminal 6xHis-tag or FLAG-tag) to facilitate purification.[25][26]
- Cell Lysis:
 - Harvest cells via centrifugation.
 - Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl, with protease inhibitors).

- Lyse cells using sonication or high-pressure homogenization and clarify the lysate by ultracentrifugation.
- Purification:
 - Affinity Chromatography: Load the clarified lysate onto an affinity column corresponding to the tag (e.g., Ni-NTA for His-tagged proteins).[\[25\]](#) Wash the column extensively to remove non-specifically bound proteins. Elute the target protein using a competitive agent (e.g., imidazole for His-tags).
 - Size Exclusion Chromatography (SEC): As a polishing step, subject the eluted protein to SEC to separate the HSD17B13 dimer from aggregates and other contaminants.[\[24\]](#)[\[25\]](#) The elution buffer can be a simple buffered saline solution (e.g., 50 mM Tris pH 8.0, 150 mM NaCl).
- Quality Control:
 - Assess purity using SDS-PAGE and Coomassie staining.
 - Confirm protein identity via Western blot or mass spectrometry.
 - Determine concentration using a spectrophotometer (A280) or a colorimetric assay (e.g., BCA).

Assays are designed to measure the conversion of a substrate to a product, which is coupled to the reduction of NAD⁺ to NADH.

- Coupled-Enzyme Luminescence Assay (e.g., NAD-Glo™):
 - Principle: This is a high-throughput method that detects the amount of NADH produced by HSD17B13. The NADH is then used by a reductase enzyme to convert a pro-luciferin substrate into luciferin, generating a light signal that is proportional to NADH concentration.[\[24\]](#)
 - Protocol:
 1. In a multi-well plate, combine purified HSD17B13 enzyme, the substrate (e.g., estradiol, retinol), and the NAD⁺ cofactor in an appropriate assay buffer.

2. For inhibitor studies, pre-incubate the enzyme with the test compound before adding the substrate.
 3. Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period.
 4. Stop the reaction and add the NAD-Glo™ detection reagent.
 5. Incubate in the dark to allow the signal to develop.
 6. Measure luminescence using a plate reader.
 7. Calculate enzyme activity or IC50 values by comparing to controls.
- RapidFire Mass Spectrometry (RF-MS) Assay:
 - Principle: This method directly measures the conversion of the substrate to its corresponding product, offering a label-free and direct readout of enzyme activity.^[24]
 - Protocol:
 1. Set up enzymatic reactions as described above.
 2. Quench the reactions at various time points.
 3. Use the RapidFire high-throughput sampling system to inject the samples directly into a mass spectrometer.
 4. Quantify the substrate and product peaks to determine the rate of conversion.

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Caption: Workflow for a typical HSD17B13 enzymatic inhibitor assay.

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